molecular formula C26H24N4O7S2 B2872763 Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-72-3

Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2872763
CAS No.: 851947-72-3
M. Wt: 568.62
InChI Key: UGFPCYOQRIGEKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-(morpholinosulfonyl)benzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a morpholinosulfonyl benzamido substituent, a phenyl group at position 3, and an ethyl carboxylate ester at position 1. The morpholinosulfonyl group introduces significant polarity and hydrogen-bonding capacity, which may enhance solubility and target binding compared to simpler substituents.

Properties

IUPAC Name

ethyl 5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O7S2/c1-2-37-26(33)22-20-16-38-24(21(20)25(32)30(28-22)18-6-4-3-5-7-18)27-23(31)17-8-10-19(11-9-17)39(34,35)29-12-14-36-15-13-29/h3-11,16H,2,12-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPCYOQRIGEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thieno[3,4-d]pyridazine derivatives vary primarily in their substituents, which critically influence their physicochemical and biological properties. Key analogs include:

Ethyl 5-amino-7-bromo-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (Compound 68)
  • Substituents : Bromo (position 7), 4-chlorophenyl (position 3) .
  • Synthesis : Prepared via N-bromosuccinimide-mediated bromination, achieving a 75% yield.
  • Key Data : $ ^1H $ NMR (CDCl$ _3 $): δ 1.43 (t, 3H), 4.46 (q, 2H), 6.34 (br) .

Comparison :

  • The morpholinosulfonyl benzamido group in the target compound introduces bulkier and more polar substituents than the bromo and chlorophenyl groups in Compound 66. This likely enhances solubility in polar solvents but may reduce membrane permeability.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)
  • Substituents : Fluoro, chromen, and isopropylamide groups .
  • Key Data : Molecular weight 589.1 g/mol, melting point 175–178°C, synthesis yield 28% .

Comparison :

  • The target compound’s thieno[3,4-d]pyridazine core differs from Example 53’s pyrazolo[3,4-d]pyrimidine scaffold, leading to distinct electronic and steric profiles.
  • The morpholinosulfonyl group may confer higher thermal stability (inferred from Example 53’s melting point) due to strong intermolecular interactions.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property Target Compound Compound 68 Example 53
Core Structure Thieno[3,4-d]pyridazine Thieno[3,4-d]pyridazine Pyrazolo[3,4-d]pyrimidine
Key Substituents Morpholinosulfonyl benzamido Bromo, 4-chlorophenyl Fluoro, chromen, isopropylamide
Molecular Weight ~550–600 (estimated) Not reported 589.1
Melting Point Not reported Not reported 175–178°C
Synthesis Yield Not reported 75% 28%
  • Thermal Stability: Example 53’s high melting point (175–178°C) suggests that fluorinated aromatic systems enhance thermal resilience. The target compound’s morpholinosulfonyl group may similarly improve stability via hydrogen bonding .
  • Solubility: The morpholinosulfonyl group likely increases aqueous solubility compared to halogenated analogs, which are more lipophilic .

Spectroscopic and Analytical Data

  • NMR Trends: In analogs like Compounds 1 and 7 (), chemical shift differences in regions A (positions 39–44) and B (positions 29–36) correlate with substituent changes. For the target compound, the morpholinosulfonyl group would likely cause distinct shifts in these regions, altering electronic environments .
  • Mass Spectrometry : Example 53’s mass (589.1) provides a benchmark for verifying the target compound’s molecular weight via similar techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.